REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][C:12]([OH:14])=O)([CH3:3])[CH3:2].S(Cl)([Cl:17])=O>C1(C)C=CC=CC=1>[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][C:12]([Cl:17])=[O:14])([CH3:3])[CH3:2]
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Name
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|
Quantity
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2.01 g
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Type
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reactant
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Smiles
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C(C)(C)C1=C(C=CC=C1)CCC(=O)O
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Name
|
|
Quantity
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4.3 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was refluxed for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
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Details
|
Concentration in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)CCC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |